molecular formula C14H13N7O2S B10935629 9-ethyl-8-methyl-2-[(4-nitro-1H-pyrazol-1-yl)methyl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

9-ethyl-8-methyl-2-[(4-nitro-1H-pyrazol-1-yl)methyl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B10935629
M. Wt: 343.37 g/mol
InChI Key: MWOIJMWIMUYFJA-UHFFFAOYSA-N
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Description

9-ethyl-8-methyl-2-[(4-nitro-1H-pyrazol-1-yl)methyl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic compound It features a unique structure that combines multiple functional groups, making it a subject of interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-ethyl-8-methyl-2-[(4-nitro-1H-pyrazol-1-yl)methyl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step reactions One common approach is the cyclization of appropriate precursors under controlled conditionsThe nitro group can be introduced via nitration reactions using nitric acid or other nitrating agents .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

9-ethyl-8-methyl-2-[(4-nitro-1H-pyrazol-1-yl)methyl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C) for catalytic hydrogenation, and various acids and bases for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure selective and efficient transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

9-ethyl-8-methyl-2-[(4-nitro-1H-pyrazol-1-yl)methyl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-ethyl-8-methyl-2-[(4-nitro-1H-pyrazol-1-yl)methyl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The compound may also inhibit specific enzymes or interfere with DNA replication, contributing to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-ethyl-8-methyl-2-[(4-nitro-1H-pyrazol-1-yl)methyl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is unique due to its combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in drug discovery and development .

Properties

Molecular Formula

C14H13N7O2S

Molecular Weight

343.37 g/mol

IUPAC Name

12-ethyl-11-methyl-4-[(4-nitropyrazol-1-yl)methyl]-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C14H13N7O2S/c1-3-10-8(2)24-14-12(10)13-17-11(18-20(13)7-15-14)6-19-5-9(4-16-19)21(22)23/h4-5,7H,3,6H2,1-2H3

InChI Key

MWOIJMWIMUYFJA-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SC2=C1C3=NC(=NN3C=N2)CN4C=C(C=N4)[N+](=O)[O-])C

Origin of Product

United States

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